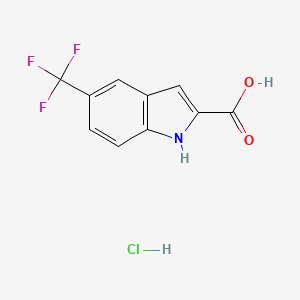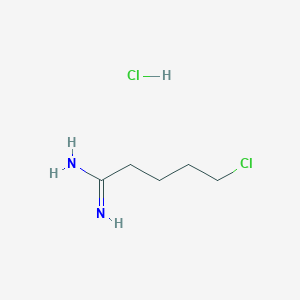
5-Chloropentanamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropentanamidine hydrochloride, also known as 5-Chloro-pentan-2-amine hydrochloride, is an organic compound that was first synthesized in 1954 by chemists from the University of Melbourne. It is a white powder that is soluble in water, and it has a variety of uses in scientific research.
Applications De Recherche Scientifique
5-Chloropentanamidine hydrochloride has a variety of uses in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reagent for the determination of trace metals. It has also been used as a reagent in the synthesis of heterocyclic compounds, as a reagent for the determination of amino acids, and as a reagent for the determination of sugars and carbohydrates.
Mécanisme D'action
The mechanism of action of 5-Chloropentanamidine hydrochloride is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It is also believed to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects
5-Chloropentanamidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins, DNA, and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloropentanamidine hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity, making it a safe reagent for use in laboratory experiments. Additionally, it is relatively inexpensive and easily available. However, it is not very soluble in organic solvents, making it difficult to use in some experiments.
Orientations Futures
There are a variety of potential future directions for the use of 5-Chloropentanamidine hydrochloride. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound. Furthermore, research could be conducted to explore potential applications for the compound in drug development and medical treatments. Finally, research could be conducted to explore potential applications for the compound in agricultural and industrial settings.
Méthodes De Synthèse
5-Chloropentanamidine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 5-chloropentan-2-amine with hydrochloric acid, yielding 5-chloropentanamidine hydrochloride. The second step involves the reaction of 5-chloropentanamidine hydrochloride with sodium hydroxide, yielding 5-chloropentanamidine dihydrochloride. The overall reaction is as follows:
5-chloropentan-2-amine + HCl → 5-chloropentanamidine hydrochloride
5-chloropentanamidine hydrochloride + NaOH → 5-chloropentanamidine dihydrochloride
Propriétés
IUPAC Name |
5-chloropentanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.ClH/c6-4-2-1-3-5(7)8;/h1-4H2,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJPWIBKQWCPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropentanamidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

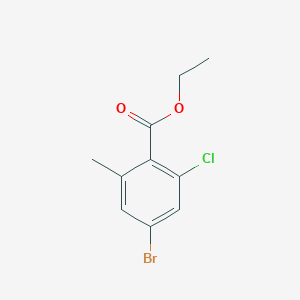
![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
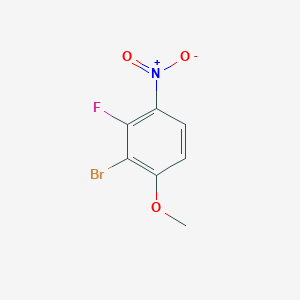
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)
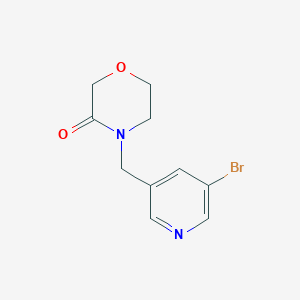


![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
